VU0453595 is a selective positive allosteric modulator of the muscarinic acetylcholine receptor subtype M1. This compound is part of a class of isoindolinone derivatives designed to enhance the effects of acetylcholine without directly activating the receptor. Its development focuses on improving cognitive function and addressing deficits associated with various neurological conditions, particularly schizophrenia and Alzheimer's disease. VU0453595 has demonstrated significant selectivity for the M1 receptor over other muscarinic receptors, making it an important tool in pharmacological research.
VU0453595 was synthesized in-house as part of a broader effort to identify ligands that selectively target less conserved regions of the muscarinic acetylcholine receptors, particularly the M1 subtype. It belongs to a series of compounds known as positive allosteric modulators (PAMs) and has been classified based on its ability to enhance cholinergic signaling without direct agonist activity. Studies indicate that VU0453595 does not exhibit off-target activity, which is crucial for minimizing side effects associated with drug therapy .
The synthesis of VU0453595 involves several chemical steps, which are detailed in supplementary materials accompanying research publications. The compound is created through a multi-step organic synthesis that includes the formation of key intermediates followed by functional group modifications to achieve the desired isoindolinone structure. Specific conditions such as temperature, solvent choice, and reaction times are optimized to ensure high yield and purity of the final product .
VU0453595 has a complex molecular structure characterized by an isoindolinone core. The molecular formula is C₁₃H₁₃N₃O, with a molecular weight of approximately 227.26 g/mol. The compound's three-dimensional structure allows it to interact specifically with the M1 receptor, enhancing its pharmacological profile.
VU0453595 primarily acts through allosteric modulation rather than typical chemical reactions. Its interaction with the M1 receptor enhances the receptor's response to acetylcholine, leading to increased signaling without direct activation. This mechanism allows for fine-tuning of synaptic transmission, which is crucial for cognitive processes .
The mechanism by which VU0453595 operates involves binding to an allosteric site on the M1 receptor, which alters the receptor's conformation and increases its responsiveness to acetylcholine. This modulation leads to enhanced neurotransmission in areas of the brain associated with cognition, such as the prefrontal cortex. The compound has been shown to improve cognitive performance in animal models by potentiating long-term depression (LTD) mediated by M1 receptors .
VU0453595 has significant implications in neuroscience research, particularly concerning cognitive enhancement and treatment strategies for neurodegenerative diseases. Its ability to selectively modulate M1 receptors makes it a valuable candidate for studying cholinergic signaling pathways involved in memory and learning. Additionally, it may serve as a lead compound for developing new therapeutic agents aimed at treating conditions like Alzheimer's disease and schizophrenia, where cholinergic dysfunction is prevalent .
CAS No.: 59227-86-0
CAS No.: 5637-83-2
CAS No.:
CAS No.: 1471-96-1